tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate
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Overview
Description
Tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-indole-1-carboxylate: is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and organic materials. Its intricate structure includes a boronic ester group, a trifluoromethyl group, and an indole ring, making it a valuable compound in advanced chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common method is the Boronic Ester Formation reaction, where an indole derivative is reacted with a boronic acid derivative under specific conditions. The reaction conditions often require the use of a strong base, such as potassium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form different derivatives.
Reduction: : Reduction reactions can be used to modify the trifluoromethyl group.
Substitution: : The boronic ester group can participate in substitution reactions, often used in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Palladium catalysts and various ligands are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, trifluoromethylated compounds, and boronic acid derivatives, which are valuable in further chemical synthesis and research.
Scientific Research Applications
This compound is extensively used in scientific research due to its unique structure and reactivity. It is employed in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : In the study of enzyme inhibitors and receptor ligands.
Medicine: : As a precursor for pharmaceuticals targeting various diseases.
Industry: : In the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, while the trifluoromethyl group enhances the compound's stability and binding affinity. The indole core is often involved in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
This compound is unique due to its combination of a boronic ester, trifluoromethyl group, and indole ring. Similar compounds include:
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl tetrahydro-2H-pyran-4-carboxylate
These compounds share the boronic ester group but differ in their core structures, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BF3NO4/c1-17(2,3)27-16(26)25-14-9-8-13(20(22,23)24)10-12(14)11-15(25)21-28-18(4,5)19(6,7)29-21/h8-11H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLVAAROHSBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BF3NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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